molecular formula C14H16O2 B14336806 8-Phenyl-5-octene-2,4-dione CAS No. 100330-51-6

8-Phenyl-5-octene-2,4-dione

Cat. No.: B14336806
CAS No.: 100330-51-6
M. Wt: 216.27 g/mol
InChI Key: JSLBZVJZGARKRN-UHFFFAOYSA-N
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Description

8-Phenyl-5-octene-2,4-dione is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octene chain with two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-5-octene-2,4-dione typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and a suitable ketone, such as acetone, under basic conditions to form an intermediate.

    Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated ketone.

    Chain Extension: The unsaturated ketone is then subjected to a chain extension reaction, such as a Wittig reaction, to introduce the octene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by continuous dehydration and chain extension processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-5-octene-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or diols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

8-Phenyl-5-octene-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Phenyl-5-octene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the phenyl group and the conjugated double bond, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Phenyl-5-octene-2-one: Similar structure but with only one ketone group.

    8-Phenyl-5-octene-2,4-diol: Similar structure but with hydroxyl groups instead of ketones.

    8-Phenyl-5-octene-2,4-dinitrile: Similar structure but with nitrile groups instead of ketones.

Uniqueness

8-Phenyl-5-octene-2,4-dione is unique due to the presence of two ketone functionalities, which impart distinct reactivity and potential applications compared to its analogs. The combination of the phenyl group and the conjugated double bond further enhances its chemical versatility and biological activity.

Properties

CAS No.

100330-51-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

8-phenyloct-5-ene-2,4-dione

InChI

InChI=1S/C14H16O2/c1-12(15)11-14(16)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3

InChI Key

JSLBZVJZGARKRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C=CCCC1=CC=CC=C1

Origin of Product

United States

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